molecular formula C8H15ClN2O B1486454 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide CAS No. 1096305-49-5

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Cat. No. B1486454
M. Wt: 190.67 g/mol
InChI Key: DUZHOMGDQYIRID-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide (CAS# 1096305-49-5) is a chemical compound with the molecular formula C8H15N2OCl and a molecular weight of 190.67 . It has the potential to improve the profile of anticancer drugs for precision medicine by mimicking genetic mutations .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide can be represented by the SMILES notation: CN1CCC(CC1)NC(=O)CCl . The InChI representation is: InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.67 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . The compound is canonicalized . The topological polar surface area is 32.3Ų . The XLogP3 of the compound is 0.8 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study conducted by Nayak et al. (2014) involved the synthesis of a compound similar to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. This compound exhibited notable antioxidant, analgesic, and anti-inflammatory activities, showcasing its potential in therapeutic research (Nayak et al., 2014).

PET Imaging Probe Development

Prabhakaran et al. (2006) investigated a derivative of 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide as a PET imaging probe for 5-HT2A receptors. Although it could cross the blood-brain barrier, it was not effective as a PET ligand due to lack of tracer retention (Prabhakaran et al., 2006).

Analgesic Compound Development

Radl et al. (1999) prepared derivatives of a compound structurally related to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide and tested them as analgesics, highlighting the compound's role in pain management research (Radl et al., 1999).

Glycine Transporter 1 Imaging Studies

Sakata et al. (2010) explored N-((S)-1-((S)-1-methylpiperidin-2-yl)ethyl)acetamide derivatives, closely related to 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide, for visualizing glycine transporter 1 (GlyT-1) in PET studies, indicating the compound's application in neuroimaging (Sakata et al., 2010).

Herbicide Metabolism Research

Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, which is relevant due to the structural similarity of these herbicides with 2-Chloro-N-(1-methylpiperidin-4-yl)acetamide. This research is significant in understanding human exposure to similar compounds (Coleman et al., 2000).

properties

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-7(3-5-11)10-8(12)6-9/h7H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZHOMGDQYIRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1-methylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Bagnolini - 2021 - amsdottorato.unibo.it
My PhD research project has been finalized to the discovery of potential RAD51-BRCA2 protein-protein interaction (PPI) disruptors, able to trigger synthetic lethality (SL) in pancreatic …
Number of citations: 3 amsdottorato.unibo.it

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